1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3 |
InChI Key |
ACXNEOVFROPVRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate)
A common starting material is 3-methyl-1H-pyrazol-5(4H)-one, which can be synthesized by the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions. This method yields the pyrazolone ring with good efficiency (approximately 89% yield) and well-defined purity.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate + hydrazine hydrate | Reflux in ethanol | 89 | Formation of pyrazolone core |
Functionalization via Aldehyde Condensation
The pyrazolone intermediate can be further functionalized by condensation with aromatic aldehydes (including chlorobenzaldehydes) in ethanol or dioxane with catalytic piperidine. This step forms 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives, which are key intermediates for further substitution.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Pyrazolone + 3-chlorobenzaldehyde | Reflux in ethanol, piperidine catalyst | 67-87 | Formation of 4-arylidene derivatives |
Formation of the 4-Amino Group on the Pyrazole Ring
The amino group at the 4-position can be introduced by reduction or substitution reactions on suitable precursors:
- Starting from 4-nitro or 4-oxo pyrazole derivatives, reduction using catalytic hydrogenation or chemical reducing agents can yield the 4-amine.
- Alternatively, direct amination strategies can be employed using nucleophilic substitution on activated intermediates.
Patent literature describes processes where dehydrogenation of pyrazolidin-3-one derivatives leads to hydroxy-pyrazole intermediates, which then react with amine sources to form the desired 4-amine functionality without isolation of intermediates, enhancing process efficiency.
Solvent and Reaction Condition Optimization
- Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution and dehydrogenation steps.
- Reaction temperatures are typically mild, ranging from 25 °C to 50 °C, to avoid decomposition and side reactions.
- One-pot procedures are favored to reduce purification steps and improve overall yield.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Pyrazolone synthesis | Ethyl acetoacetate + hydrazine hydrate | Reflux in ethanol | 3-Methyl-1H-pyrazol-5(4H)-one | ~89% yield |
| 2 | Aldehyde condensation | Pyrazolone + 3-chlorobenzaldehyde | Reflux in ethanol, piperidine catalyst | 4-(3-Chlorobenzylidene)-3-methyl-pyrazolone | 67-87% yield |
| 3 | N-1 Alkylation | Pyrazole intermediate | 3-Chlorobenzyl halide, base, polar aprotic solvent, 25-50 °C | N-1-(3-Chlorobenzyl) substituted pyrazole | One-pot process, efficient |
| 4 | Amination/Reduction | 4-Nitro/4-oxo pyrazole derivative | Catalytic hydrogenation or chemical reducing agents | 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine | High purity, process optimized |
Research Findings and Practical Considerations
- The one-pot process integrating dehydrogenation and subsequent substitution steps reduces the need for isolating intermediates, which minimizes material loss and contamination.
- Use of polar aprotic solvents enhances reaction rates and selectivity in alkylation and amination steps.
- Temperature control is critical to avoid side reactions and decomposition, with optimal ranges between 25 °C and 50 °C.
- Analytical characterization (IR, NMR, MS) confirms the structural integrity of intermediates and final products.
- Variations in substituents on the pyrazole ring can influence biological activity, so precise control over substitution patterns is essential for downstream applications.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, studies have highlighted the effectiveness of pyrazole derivatives in targeting breast and colon cancer cells, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Fungicides :
- Herbicides :
Material Science
- Polymer Additives :
- Nanotechnology :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluation of pyrazole derivatives against cancer cell lines | Compound SCU2028 showed significant activity against Rhizoctonia solani with an IC50 of 7.48 mg L⁻¹ |
| Antimicrobial Efficacy | Testing against bacterial strains | Demonstrated broad-spectrum antimicrobial activity compared to standard antibiotics |
| Agricultural Application | Potential fungicide development | Identified effectiveness against common agricultural fungi |
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate specific enzymes involved in disease pathways.
Pathways Involved: The compound’s effects on cellular pathways, such as apoptosis (programmed cell death), cell proliferation, and signal transduction, are studied to understand its therapeutic potential. It may induce apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 258.15 g/mol (hydrochloride salt).
- Synthesis : Likely involves alkylation of a pyrazole precursor with 3-chlorophenylmethyl halides, followed by purification via chromatography .
- Applications: Pyrazole derivatives are known for diverse biological activities, including serotonin receptor modulation (e.g., 5-HT7R selectivity in structurally related compounds) .
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Positional Isomerism: The 3-chlorophenyl substituent in the target compound vs. 2-chlorophenyl in affects steric and electronic interactions. Meta-substitution (3-chloro) may enhance π-π stacking in receptor binding compared to ortho-substitution . Amine position: Amine at pyrazole position 4 (target) vs.
Halogen Effects: Fluorine in increases lipophilicity (logP ~2.5 vs. ~2.1 for chlorine) and metabolic stability due to C-F bond strength.
Core Modifications :
- The pyrazolopyrimidine core in introduces a fused ring system, expanding π-conjugation and enabling interactions with larger binding pockets (e.g., kinases) .
Biological Activity
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, a member of the pyrazole derivatives, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a chlorophenyl group that enhances its reactivity and interaction with various biological targets. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
| Property | Details |
|---|---|
| CAS Number | 2639449-86-6 |
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.69 g/mol |
| Purity | ≥ 95% |
| Appearance | White to off-white powder |
The biological activity of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can modulate the activity of various biological pathways, potentially influencing processes such as inflammation and microbial resistance.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. It exhibits significant antibacterial and antifungal activities against a range of pathogens:
- Antibacterial Activity :
- Antifungal Activity :
Anti-inflammatory Properties
Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific pathways involved remain an area for further investigation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. Results indicated that the compound effectively inhibited the growth of multiple bacterial strains, with notable potency against S. aureus and E. coli. The study concluded that structural modifications could enhance bioactivity . -
Evaluation of Anti-inflammatory Effects :
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in animal models. The results suggested that compounds similar to 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine reduced inflammation markers significantly compared to control groups .
Synthesis and Structural Modifications
The synthesis typically involves reacting 3-chlorobenzyl chloride with 3-methyl-1H-pyrazol-4-amine in the presence of a base like sodium hydroxide under reflux conditions . Structural modifications can lead to enhanced biological properties, making this compound a valuable scaffold for drug development.
Comparison with Related Compounds
The unique structure of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine allows for distinct biological activities compared to similar compounds:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine | High | Moderate |
| 1-(4-Chlorophenyl)methylpyrazol-3-amine | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
